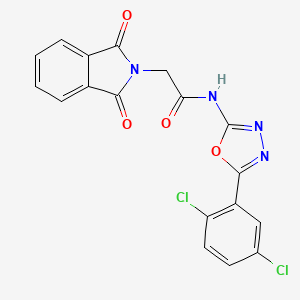
N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a useful research compound. Its molecular formula is C18H10Cl2N4O4 and its molecular weight is 417.2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a 1,3,4-oxadiazole ring and a dioxoisoindoline moiety, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial effects supported by various studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H12Cl2N3O3, with a molecular weight of approximately 370.1 g/mol. The presence of the oxadiazole ring is crucial as it contributes to the compound’s biological activity.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds containing the 1,3,4-oxadiazole structure. The mechanism of action typically involves the inhibition of key enzymes and pathways associated with cancer cell proliferation.
Case Studies:
-
In Vitro Studies : Research has demonstrated that derivatives of 1,3,4-oxadiazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound showed IC50 values in the range of 0.14 to 7.48 μM against A549 (lung cancer) and C6 (glioma) cell lines .
Compound Cell Line IC50 (μM) NPD-12 A549 <0.14 Compound 4h C6 8.16 Compound 4f A549 7.48 - Molecular Docking Studies : Molecular docking studies indicate that this compound can effectively bind to various targets involved in tumor progression and survival pathways. For example, binding energies were reported at -8.3 kcal/mol for NPD-12 compared to -4.6 kcal/mol for standard drugs like 5-fluorouracil .
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have also been explored extensively. These compounds have shown promising results against a range of bacterial and fungal pathogens.
Research Findings:
A study evaluating several oxadiazole derivatives demonstrated that certain compounds exhibited antimicrobial activity comparable to standard antibiotics such as ciprofloxacin and fluconazole . The mechanisms often involve disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It inhibits key enzymes involved in cancer cell growth such as topoisomerase and histone deacetylase (HDAC), which are critical for DNA replication and repair .
- Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating caspases and other apoptotic pathways .
属性
IUPAC Name |
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2N4O4/c19-9-5-6-13(20)12(7-9)15-22-23-18(28-15)21-14(25)8-24-16(26)10-3-1-2-4-11(10)17(24)27/h1-7H,8H2,(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQAUEDPJLTUUNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=NN=C(O3)C4=C(C=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














